![molecular formula C17H11F3O2 B2507604 (3E)-3-{[4-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 796862-19-6](/img/structure/B2507604.png)
(3E)-3-{[4-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
X-Ray Supramolecular Structure Analysis
The study presented in the first paper investigates the molecular and supramolecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers. These isomers were synthesized through oxidative cyclization using copper acetate as a catalyst. The X-ray diffraction analysis revealed that the halogenated isomers crystallize in different systems, with the 8-chloro and 8-bromo isomers forming a triclinic system and the 8-nitro isomer forming a monoclinic system. The positioning of the 1-phenyl ring is nearly perpendicular to the chromene-pyrazole ring system, which correlates with the NMR shielding effect observed in solution. The supramolecular architecture is characterized by C–H···A (A = O, π) interactions and π-stacking interactions, which are influenced by the overlapping of donor and acceptor rings within the compounds .
Synthesis Analysis
The second paper describes a novel and efficient synthesis method for a different set of derivatives: 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one. This synthesis is achieved through a one-pot, four-component condensation reaction. The reactants include 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, phenacylcyanaide, and various aryl aldehydes. The reaction takes place in dry alcohol with a few drops of acetic acid under reflux conditions. The advantages of this method are its simplicity, good yields, and straightforward workup. The structures of the newly prepared compounds were confirmed using analytical and spectral data .
Chemical Reactions Analysis
Although the provided papers do not directly discuss the chemical reactions of "(3E)-3-{[4-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-2H-1-benzopyran-4-one", they do provide insight into the types of reactions that similar compounds undergo. The oxidative cyclization and condensation reactions mentioned in the papers are indicative of the reactivity of the chromene and pyrazole moieties, which may be relevant to the compound . The reactions involve the formation of complex heterocyclic structures, which are common in the synthesis of pharmacologically active compounds .
Physical and Chemical Properties Analysis
The papers do not provide specific information on the physical and chemical properties of "(3E)-3-{[4-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-2H-1-benzopyran-4-one". However, the structural analyses and synthesis methods described can be used to infer certain properties. For example, the presence of a trifluoromethyl group and a benzopyran moiety suggests that the compound may exhibit significant lipophilicity and potential electronic interactions due to the fluorine atoms. Additionally, the crystalline nature of the isomers studied in the first paper suggests that the compound may also form crystals under certain conditions, which could be relevant for its purification and characterization .
Scientific Research Applications
Antioxidant Properties and Biological Activities
Chromones (1-benzopyran-4-ones) are naturally occurring compounds found in significant amounts in a human diet and are associated with several physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer properties. These activities are believed to be linked to the antioxidant properties of chromones, which can neutralize active oxygen and halt free radical processes, potentially delaying or inhibiting cell impairment leading to various diseases. The antioxidant potential of more than 400 naturally and synthetically derived chromone derivatives has been summarized, highlighting the importance of specific structural features for radical scavenging activity (Yadav, Parshad, Manchanda, & Sharma, 2014).
Applications in Heterocyclic and Dyes Synthesis
The reactivity of certain chromone derivatives makes them valuable as building blocks for the synthesis of heterocyclic compounds and dyes. A review on the chemistry of these derivatives showcases their significance in synthesizing various classes of heterocyclic compounds and dyes, demonstrating their unique reactivity that offers mild reaction conditions for generating versatile dyes from a wide range of precursors (Gomaa & Ali, 2020).
Anti-Cancer Effects
Baicalein, a flavonoid compound derived from the roots of Scutellaria baicalensis, is closely related to chromones and has shown anti-cancer activities through effects on cell proliferation, metastasis, apoptosis, and autophagy, especially in hepatocellular carcinoma (HCC). This review summarizes the anti-cancer effects of baicalein on HCC and their underlying molecular mechanisms based on in vitro and in vivo experimental evidence, suggesting its potential development as a novel anticancer drug (Bie et al., 2017).
Pharmacological Properties of Natural Products
Osthole, another compound related to chromones, demonstrates multiple pharmacological actions, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. This review aims to summarize the pharmacological properties of osthole and provide an overview of the underlying mechanisms, highlighting its potential as a multitarget alternative medicine (Zhang, Leung, Cheung, & Chan, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3E)-3-[[4-(trifluoromethyl)phenyl]methylidene]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O2/c18-17(19,20)13-7-5-11(6-8-13)9-12-10-22-15-4-2-1-3-14(15)16(12)21/h1-9H,10H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQRPLKCVLQRMZ-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CC=C3O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)C(F)(F)F)/C(=O)C3=CC=CC=C3O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one |
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